molecular formula C4H11P B1623601 Phosphine, (2-methylpropyl)- CAS No. 4023-52-3

Phosphine, (2-methylpropyl)-

Cat. No.: B1623601
CAS No.: 4023-52-3
M. Wt: 90.1 g/mol
InChI Key: TXBIZRLVIDXDGB-UHFFFAOYSA-N
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Description

Phosphine, (2-methylpropyl)-, also known as tris(2-methylpropyl)phosphine, is an organophosphorus compound with the chemical formula [(CH₃)₂CHCH₂]₃P. It is a tertiary phosphine, characterized by the presence of three 2-methylpropyl groups attached to a phosphorus atom. This compound is notable for its applications in organic synthesis and catalysis due to its unique steric and electronic properties.

Safety and Hazards

Higher exposures and long-term exposure to phosphine may cause serious harm . Workers may be harmed from exposure to phosphine. The level of exposure depends upon the dose, duration, and work being done .

Biochemical Analysis

Biochemical Properties

Isobutylphosphine is involved in various biochemical reactions. It originates from the biochemical stage of functional bacteria that synthesize pyruvate

Metabolic Pathways

Isobutylphosphine may be involved in certain metabolic pathways. Phosphine, the parent compound, is known to originate from the biochemical stage of functional bacteria that synthesize pyruvate

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, (2-methylpropyl)-, can be synthesized through several methods:

Industrial Production Methods: Industrial production of phosphine, (2-methylpropyl)-, typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Phosphine, (2-methylpropyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Hydrogen, hydrides.

    Substituents: Various alkylating agents.

    Catalysts: Transition metals such as palladium and platinum.

Major Products Formed:

    Phosphine Oxides: Formed through oxidation.

    Reduced Phosphines: Formed through reduction.

    Substituted Phosphines: Formed through substitution reactions.

    Metal-Phosphine Complexes: Formed through coordination with metals.

Comparison with Similar Compounds

  • Trimethylphosphine
  • Triphenylphosphine
  • Tri-n-butylphosphine

Properties

IUPAC Name

2-methylpropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBIZRLVIDXDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193221
Record name Phosphine, (2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-52-3
Record name Phosphine, (2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, (2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of isobutylphosphine in materials science?

A1: Isobutylphosphine (IBP) and its derivative, tertiarybutylphosphine, have been investigated as alternative phosphorus sources in organometallic vapor phase epitaxy (OMVPE) for the growth of indium phosphide (InP) semiconductor materials. [, ] These compounds are less pyrophoric and toxic compared to phosphine, offering safety advantages. Research shows that IBP decomposes into phosphine and various organic compounds, with the generated phosphine further decomposing to provide phosphorus for InP growth. [] The resulting InP layers exhibit comparable photoluminescence and electrical properties to those grown using traditional phosphine sources. []

Q2: How is isobutylphosphine used in analytical chemistry?

A2: While isobutylphosphine itself isn't directly used, a closely related compound, tri-isobutylphosphine sulfide (Cyanex 471x), plays a significant role in analytical chemistry, particularly in silver analysis.

  • Silver Preconcentration: Cyanex 471x acts as a carrier molecule in various liquid-phase microextraction techniques, selectively extracting silver from aqueous solutions. This preconcentration step allows for the detection of ultra-trace levels of silver (ng L-1 range) in complex matrices like seawater using techniques like atomic absorption spectrometry. [, , , , ]
  • Nanoparticle Synthesis: Cyanex 471x facilitates the controlled synthesis of silver sulfide nanoparticles. By acting as both an extractant and a stabilizer, it enables the phase transfer of silver from aqueous solutions to an organic phase, where it reacts with a sulfur source to form nanoparticles with controlled size. []

Q3: How does the structure of tri-isobutylphosphine sulfide contribute to its effectiveness in silver extraction?

A3: Tri-isobutylphosphine sulfide exhibits a strong affinity for silver ions due to the presence of the sulfur atom. This sulfur atom acts as a soft donor ligand, forming a stable complex with the soft acceptor silver ion. The bulky isobutyl groups surrounding the phosphorus atom likely contribute to the selectivity of the extractant by hindering the complexation with other metal ions. [, ]

Q4: What are the advantages of using hollow fiber-supported liquid membranes (HF-SLM) with tri-isobutylphosphine sulfide for silver extraction?

A4: HF-SLM systems utilizing tri-isobutylphosphine sulfide offer several advantages for silver extraction:

  • High Enrichment Factors: They allow for significant preconcentration of silver from large sample volumes into a small acceptor solution, enhancing sensitivity. []
  • Environmental Friendliness: Compared to traditional liquid-liquid extraction, HF-SLM reduces solvent consumption and waste generation, aligning with green chemistry principles. []
  • Versatility: By modifying the fiber material and extraction conditions, HF-SLM systems can be tailored for specific applications, including metal speciation studies. []

Q5: Are there any challenges associated with using tri-isobutylphosphine sulfide in silver extraction?

A5: While effective, using tri-isobutylphosphine sulfide presents some considerations:

  • Optimization: Achieving optimal extraction efficiency requires careful optimization of factors like extractant concentration, sample pH, and the presence of interfering ions. [, ]
  • Fiber Selection: The choice of polymeric fiber for HF-SLM significantly impacts extraction efficiency, stability, and suitability for speciation studies. []

Q6: Beyond silver, what other applications does tri-isobutylphosphine sulfide have?

A6: Research suggests tri-isobutylphosphine sulfide shows potential for the separation of other noble metals like gold and, to a lesser extent, palladium. [] This selectivity makes it a promising candidate for developing new methods for recovering and purifying precious metals.

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